Product packaging for Dioctyldodecyl lauroyl glutamate(Cat. No.:CAS No. 82204-94-2)

Dioctyldodecyl lauroyl glutamate

Cat. No.: B1601127
CAS No.: 82204-94-2
M. Wt: 890.5 g/mol
InChI Key: WLRZTBZLAQJGJP-OKTFGQEQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioctyldodecyl lauroyl glutamate (CAS 82204-94-2) is a synthetic ester-based compound with a molecular formula of C57H111NO5 and a molecular weight of 890.51 g/mol . It is functionally characterized as a multi-purpose ingredient for research and development, primarily in the field of cosmetics, where it acts as a surfactant and an emollient . As a surfactant, it provides cleansing properties by reducing surface tension, aiding in the removal of dirt and oil from skin and hair . Its conditioning functions are twofold: in hair care, it helps leave hair easy to comb, supple, soft, and shiny; in skin care, it acts as an emollient to soften, smooth, and maintain the skin in good condition . The compound is a diester synthesized from octyldodecanol and lauroyl glutamic acid . With an estimated logP of 23.59 and extremely low water solubility, it is classified as a highly lipophilic substance . This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C57H111NO5 B1601127 Dioctyldodecyl lauroyl glutamate CAS No. 82204-94-2

Properties

CAS No.

82204-94-2

Molecular Formula

C57H111NO5

Molecular Weight

890.5 g/mol

IUPAC Name

bis(2-octyldodecyl) (2S)-2-(dodecanoylamino)pentanedioate

InChI

InChI=1S/C57H111NO5/c1-6-11-16-21-26-29-32-37-42-47-55(59)58-54(57(61)63-51-53(45-39-34-25-20-15-10-5)46-41-36-31-28-23-18-13-8-3)48-49-56(60)62-50-52(43-38-33-24-19-14-9-4)44-40-35-30-27-22-17-12-7-2/h52-54H,6-51H2,1-5H3,(H,58,59)/t52?,53?,54-/m0/s1

InChI Key

WLRZTBZLAQJGJP-OKTFGQEQSA-N

SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)C(=O)OCC(CCCCCCCC)CCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)C(=O)OCC(CCCCCCCC)CCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)C(=O)OCC(CCCCCCCC)CCCCCCCCCC

Other CAS No.

82204-94-2

Origin of Product

United States

Synthetic Methodologies and Reaction Kinetics

Precursor Synthesis and Purification: N-Lauroyl Glutamic Acid

The foundational precursor for dioctyldodecyl lauroyl glutamate (B1630785) is N-lauroyl glutamic acid. This intermediate is typically synthesized through the acylation of glutamic acid with lauroyl chloride or a derivative thereof. The purification of N-lauroyl glutamic acid is crucial to remove unreacted starting materials and by-products that could interfere with subsequent esterification steps.

Acylation Reactions: Mechanisms and Optimization (e.g., Schotten-Baumann Reaction)

The most common method for the synthesis of N-acyl amino acids is the Schotten-Baumann reaction. epo.org This reaction involves the acylation of an amine, in this case, the amino group of glutamic acid, with an acyl chloride in the presence of a base. google.com The base serves to neutralize the hydrogen chloride that is formed as a by-product, driving the reaction to completion. google.com

The reaction is typically carried out in a biphasic system, often consisting of water and an organic solvent. googleapis.com The pH of the aqueous phase is a critical parameter, with optimal conditions for the synthesis of N-lauroyl-L-glutamic acid being in the alkaline range, typically between pH 10 and 13, to ensure the amino group of glutamic acid is deprotonated and thus sufficiently nucleophilic. google.com

The choice of solvent and temperature also plays a significant role in optimizing the yield. For instance, the use of water-miscible organic solvents can enhance the synthesis of N-lauroyl-L-glutamic acid. google.com However, some organic solvents like methanol (B129727), ethanol, and acetone (B3395972) may not be as effective. google.com

Table 1: Optimization of N-Lauroyl-L-Glutamic Acid Synthesis via Schotten-Baumann Reaction The following table presents a summary of reaction conditions and their impact on the yield of N-lauroyl-L-glutamic acid, based on established research principles. Specific values are illustrative and can vary based on the exact experimental setup.

ParameterConditionEffect on YieldReference
pH 12-13High yield (e.g., 96.9%) google.com
Temperature 21-22°CEffective for the reaction google.com
Solvent System Water/MethanolFacilitates the reaction google.com
Acylating Agent Palmitic acid sulfuric acid mixed anhydride (B1165640) (as an example)Efficient acylation google.com
Reaction Time 1 hour (additional stirring)Ensures completion of the reaction google.com

Role of Catalysis in Acyl-Amide Bond Formation

While the Schotten-Baumann reaction is widely used, research into catalytic methods for acyl-amide bond formation is ongoing to develop greener and more efficient processes. epo.org Both chemical and enzymatic catalysts are employed.

Enzymatic synthesis, using enzymes such as acylases and lipases, offers the advantages of mild reaction conditions and high selectivity, which can reduce the formation of by-products. googleapis.com For example, acylase I from porcine kidney has been used to synthesize various lauroyl amino acids in a glycerol-water mixed system, achieving yields up to 44%. google.com The addition of a co-solvent like glycerol (B35011) can increase the equilibrium for peptide bond formation by decreasing the dielectric constant of the medium. google.com

Esterification Pathways for Dioctyldodecyl Lauroyl Glutamate

The second major step in the synthesis of this compound is the esterification of the two carboxylic acid groups of N-lauroyl glutamic acid with 2-octyldodecanol, a Guerbet alcohol. This can be achieved through direct esterification or transesterification.

Reaction Conditions and Yield Optimization

Direct esterification is typically carried out by reacting N-lauroyl glutamic acid with 2-octyldodecanol in the presence of an acid catalyst at elevated temperatures. The removal of water as it is formed is essential to drive the reaction towards the formation of the diester.

The synthesis of related Guerbet alcohol esters of fatty acids has been achieved with high yields (up to 89%) at temperatures ranging from 150°C to 200°C. researchgate.net For the synthesis of similar lipoamino acid esters, non-catalytic, solvent-free conditions at high temperatures (e.g., 200°C) have also been explored, achieving high conversion rates. google.com

Table 2: General Conditions for Esterification of N-Acyl Amino Acids with Guerbet Alcohols This table provides an overview of typical conditions for the esterification of N-acyl amino acids with Guerbet alcohols. The data is generalized from research on similar compounds due to the limited public availability of specific data for this compound.

ParameterConditionRationalePotential YieldReference
Reactants N-Lauroyl Glutamic Acid, 2-OctyldodecanolFormation of the desired diester- cosmileeurope.eu
Catalyst Acid catalyst (e.g., p-toluenesulfonic acid) or no catalystTo accelerate the reaction rate- researchgate.netgoogle.com
Temperature 150-220°CTo overcome the activation energy and remove waterHigh (e.g., >80-90%) researchgate.netgoogle.com
Pressure Atmospheric or vacuumVacuum helps in the removal of water- google.com
Reaction Time Several hoursTo ensure complete conversion to the diester- google.com
Molar Ratio Excess alcoholTo drive the equilibrium towards the product- google.com

Investigation of By-product Formation and Minimization Strategies

The primary by-product in the esterification reaction is water. Its efficient removal is key to maximizing the yield of the desired diester. Incomplete esterification can lead to the presence of monoesters of N-lauroyl glutamic acid as impurities.

Other potential by-products can arise from side reactions, especially at high temperatures. These can include decomposition products or, in the case of using acyl chlorides in the precursor synthesis, residual chlorides. To minimize by-product formation, optimization of reaction parameters such as temperature, reaction time, and catalyst loading is crucial. The use of milder, more selective catalytic systems, such as enzymatic catalysis, can also significantly reduce the formation of unwanted by-products. google.com

Advanced Purification and Isolation Techniques

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, catalysts, and by-products. Common techniques include washing, recrystallization, and chromatography.

A typical purification process may involve washing the crude product with an alkaline aqueous solution to remove any unreacted N-lauroyl glutamic acid and the acid catalyst. This is followed by washing with water to remove any residual salts.

For long-chain amino acid derivatives, recrystallization from a suitable solvent system is an effective purification method. google.com The choice of solvent is critical to ensure good recovery of the purified product.

For high-purity applications, chromatographic techniques such as column chromatography are employed. High-performance liquid chromatography (HPLC) is a powerful tool for both the analysis and preparative purification of lipoamino acids and their esters. google.com

Solvent Removal Methodologies (e.g., Rotor Segment Film Evaporation)

The synthesis of esters like this compound often employs solvents to facilitate the reaction between the fatty acid (lauroyl chloride) and the amino acid (glutamic acid), followed by esterification with the fatty alcohol (2-octyldodecanol). The efficient removal of these solvents, as well as any by-products like water, is crucial for driving the reaction to completion and for the purity of the final product.

One advanced technique for this purpose is thin-film evaporation . This method offers significant advantages over traditional distillation processes, particularly for heat-sensitive and high-viscosity materials. A thin-film evaporator creates a large surface area by spreading the material as a thin film on a heated surface, often with the aid of a rotating wiper system. This enhances the rate of evaporation of volatile components like solvents and water at lower temperatures and under vacuum, minimizing thermal degradation of the desired product.

Key advantages of thin-film evaporation in the synthesis of this compound include:

Reduced Thermal Stress: Lower operating temperatures and shorter residence times minimize the risk of thermal decomposition and side reactions.

Enhanced Efficiency: The large surface-area-to-volume ratio significantly increases the rate of evaporation. mdpi.com

Improved Product Quality: Efficient removal of water and other volatile impurities leads to a higher purity product and can drive the esterification equilibrium towards the desired product.

A device designed for separating esterification reaction products utilizes a thin-film evaporator in conjunction with a condenser and collectors for light components and the final product. google.com This setup allows for the continuous removal of volatile by-products, thereby increasing the purity of the final ester. google.com

MethodologyPrincipleAdvantages in this compound SynthesisKey Operational Parameters
Rotor Segment Film EvaporationCreation of a thin liquid film on a heated surface with mechanical agitation to enhance evaporation of volatile components under vacuum.Efficient removal of water and solvents at lower temperatures, minimizing thermal degradation and side reactions. mdpi.com Increases reaction conversion by shifting equilibrium.Feed rate, rotor speed, operating temperature, and vacuum pressure.
Traditional DistillationSeparation of components based on differences in boiling points.Simpler setup compared to thin-film evaporation.Temperature, pressure, and reflux ratio.

Impurity Profiling and Control

The quality and consistency of this compound are heavily dependent on the identification and control of impurities. These can originate from the starting materials, side reactions during synthesis, or degradation of the final product. A thorough understanding of the impurity profile is essential for ensuring the product meets regulatory and quality standards.

The manufacturing process of amino acid-based surfactants can introduce various impurities. researchgate.net Each production method, whether chemical synthesis, enzymatic synthesis, or fermentation, will result in a distinct impurity profile. researchgate.net For chemically synthesized amino acids, potential impurities include by-products from the various reaction pathways. nih.gov

Common potential impurities in the production of this compound can include:

Unreacted Starting Materials: Residual lauroyl chloride, glutamic acid, and 2-octyldodecanol.

By-products of Esterification: Monoesters of lauroyl glutamic acid.

Impurities from Raw Materials: The purity of the initial lauric acid, glutamic acid, and 2-octyldodecanol is critical. For instance, the fatty acid source may contain a distribution of different chain lengths.

Stereoisomers: Since L-glutamic acid is typically used, the presence of D-glutamic acid would be considered an impurity. nih.gov

Analytical Techniques for Impurity Profiling:

A variety of analytical methods are employed to identify and quantify impurities in amino acid-based surfactants. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often coupled with various detectors. nih.govmdpi.com

Reversed-Phase HPLC (RP-HPLC): This is a powerful method for separating compounds based on their hydrophobicity. For the analysis of N-acyl amino acid surfactants, derivatization is sometimes used to introduce a chromophore for UV/Vis detection. mdpi.com A patent for analyzing the carbon chain composition of cocoyl amino acid surfactants describes a method involving hydrolysis followed by derivatization and HPLC analysis. google.com

HPLC with Mass Spectrometry (HPLC-MS): This combination provides both separation and identification of compounds based on their mass-to-charge ratio, offering a high degree of specificity for impurity identification. mdpi.com

Capillary Electrophoresis (CE): CE is particularly well-suited for the analysis of charged molecules like amino acids and can be used for impurity profiling. nih.govnih.gov It offers an alternative to HPLC for quality control. nih.gov

Gas Chromatography (GC): GC can be used to analyze volatile impurities, such as residual solvents or fatty alcohols.

The control of impurities is a multi-faceted process that begins with the careful selection of high-purity raw materials and extends through the optimization of reaction conditions and purification steps. The European Pharmacopoeia is moving towards replacing less specific tests with more precise chromatographic or electrophoretic methods for limiting impurities. researchgate.net

Potential ImpurityOriginPrimary Analytical Technique(s) for Detection
Unreacted Lauroyl ChlorideIncomplete acylation reaction.HPLC, GC-MS (after derivatization).
Unreacted Glutamic AcidIncomplete reaction.HPLC with pre- or post-column derivatization nih.gov, Capillary Electrophoresis nih.gov.
Unreacted 2-OctyldodecanolIncomplete esterification.GC, HPLC.
Monoester of Lauroyl Glutamic AcidIncomplete diesterification.HPLC, LC-MS.
Other Fatty Acyl GlutamatesImpurities in the lauric acid source.HPLC, GC (of fatty acid methyl esters).
D-Glutamic AcidUse of racemic glutamic acid or racemization during synthesis.Chiral HPLC, Chiral GC. nih.gov

Advanced Analytical Characterization

Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are fundamental in separating Dioctyldodecyl Lauroyl Glutamate (B1630785) from raw materials, intermediates, and byproducts, thereby allowing for accurate purity assessment and compositional analysis.

High-Performance Liquid Chromatography (HPLC) is a key technique for analyzing non-volatile, thermally labile compounds like Dioctyldodecyl Lauroyl Glutamate. While specific application notes for this exact diester are not extensively detailed in publicly available literature, the methodology for analyzing related N-acyl amino acid-based surfactants is well-established.

Typically, a reversed-phase HPLC (RP-HPLC) method would be employed. This involves a non-polar stationary phase (like a C18 or C8 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time (e.g., by increasing the proportion of an organic solvent like acetonitrile (B52724) or methanol (B129727) in water), is often necessary to achieve adequate separation of the main compound from related substances, such as unreacted lauroyl glutamic acid, 2-octyldodecanol, or the monoester derivative.

Detection is commonly achieved using a UV detector, as the amide bond in the molecule exhibits some UV absorbance. However, due to the lack of a strong chromophore, the sensitivity might be limited. A more universal detector, such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), which are not dependent on the optical properties of the analyte, would be highly suitable for quantification and purity determination.

Table 1: Illustrative HPLC Method Parameters for Amino Acid-Based Surfactants

ParameterTypical ConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmProvides a non-polar stationary phase for reversed-phase separation.
Mobile Phase A Water with 0.1% Formic AcidAqueous component of the mobile phase. Acid improves peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component of the mobile phase for eluting the analyte.
Gradient 50% B to 100% B over 20 minEnsures elution of all components, from polar impurities to the non-polar diester.
Flow Rate 1.0 mL/minStandard flow rate for analytical scale columns.
Detector ELSD / CAD / Low-Wavelength UVUniversal detection (ELSD/CAD) is preferred for compounds lacking a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for identifying and quantifying volatile and semi-volatile organic compounds that may be present as impurities. peerj.com Given the high molecular weight and low volatility of this compound itself, it is not directly analyzed by GC. Instead, GC-MS is used to detect residual starting materials or solvents from the synthesis process.

Potential volatile components could include residual 2-octyldodecanol or solvents used during the esterification reaction. Headspace GC-MS is a particularly powerful technique for this analysis. In this method, the sample is heated in a sealed vial, and the vapor (headspace) above the sample, containing the volatile analytes, is injected into the GC-MS system. peerj.com This avoids introducing the non-volatile sample matrix into the instrument. The mass spectrometer provides definitive identification of the separated volatile components based on their mass spectra. peerj.com

Table 2: Potential Volatile Components Analyzed by GC-MS

AnalytePotential SourceAnalytical Purpose
2-Octyldodecanol Unreacted starting materialPurity assessment
Toluene Reaction solventResidual solvent analysis
Methanol Cleaning or side-reaction solventResidual solvent analysis

Spectroscopic Investigations of Molecular Structure and Conformation

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands confirming its structure. Key expected peaks include: a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the two ester groups, and distinct bands in the region of 1640 cm⁻¹ (Amide I band, C=O stretch) and 1540 cm⁻¹ (Amide II band, N-H bend and C-N stretch) from the amide linkage. A broad band around 3300 cm⁻¹ for the N-H stretch of the amide group would also be present. The long alkyl chains (from both the lauroyl and octyldodecyl groups) would be evidenced by strong C-H stretching vibrations just below 3000 cm⁻¹.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3300N-H StretchAmide
2850-2960C-H StretchAlkyl Chains (CH₂, CH₃)
~1735C=O StretchEster
~1640C=O Stretch (Amide I)Amide
~1540N-H Bend, C-N Stretch (Amide II)Amide
~1170C-O StretchEster

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. researchgate.net this compound does not possess extensive chromophores that absorb strongly in the visible region. Its UV absorption is primarily attributed to the n→π* and π→π* transitions of the carbonyl electrons in the amide and ester functional groups. researchgate.net Consequently, it is expected to exhibit UV absorbance at shorter wavelengths, typically below 230 nm. While not a primary tool for detailed structural elucidation of this compound, UV-Vis spectrophotometry can be used for quantitative analysis in solution, provided a validated method is established. nih.gov For instance, a method was developed for determining glutamate in biological fluids by measuring UV absorbance at 265 nm after a derivatization reaction. nih.gov A similar approach could potentially be adapted for quantitative purposes.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules like this compound. core.ac.uk It provides detailed information about the carbon-hydrogen framework of the molecule. core.ac.ukmdpi.com

¹H NMR: The proton NMR spectrum would show distinct signals for every unique proton in the molecule. Key regions would include: signals for the numerous methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the long alkyl chains, typically appearing as a complex multiplet in the upfield region (approx. 0.8-1.6 ppm). The protons on the carbons adjacent to the ester oxygen (-CH₂-O-C=O) and the amide nitrogen would be shifted downfield. The single proton on the alpha-carbon of the glutamate backbone would appear as a distinct multiplet, and the amide N-H proton would be further downfield, its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. mdpi.com The carbonyl carbons of the ester and amide groups would appear at the most downfield positions (approx. 170-175 ppm). The carbons of the long alkyl chains would populate the upfield region of the spectrum (approx. 14-40 ppm). The carbons bonded to the ester oxygens and the amide nitrogen would be found in the intermediate region (approx. 50-70 ppm).

2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to assemble the complete molecular structure. core.ac.uk COSY reveals proton-proton couplings within the same spin system, helping to trace out the alkyl chains and the glutamate backbone. HSQC correlates directly bonded carbon and proton atoms, while HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for connecting the lauroyl group, the glutamate unit, and the two octyldodecyl alcohol moieties across the ester and amide linkages. core.ac.uk

Thermal Analysis for Material Behavior

Thermal analysis techniques are crucial for determining the behavior of materials as a function of temperature. For this compound, an amino acid-based surfactant, methods like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable data on its thermal stability, decomposition, and phase transitions. nih.gov

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as it is heated over time. This analysis is fundamental for determining the thermal stability and decomposition profile of a compound. By heating a sample at a controlled rate, a thermogram is generated, plotting mass loss against temperature. This data can be used to study the kinetics of decomposition, providing insights into the material's lifetime and stability under thermal stress. tainstruments.com

The decomposition of surfactants based on amino acids typically occurs in distinct stages, which may include the loss of moisture, the breakdown of the polar head group, and the degradation of the hydrophobic alkyl chains. mdpi.com The temperatures at which these events occur are indicative of the compound's thermal robustness. Kinetic analysis of the TGA data, often using models like the Flynn & Wall method, allows for the calculation of activation energy (Ea) for the decomposition process. tainstruments.com A higher activation energy suggests a more stable material that requires more energy to initiate decomposition. mdpi.comnih.gov

Table 1: Illustrative TGA Decomposition Data for an Amino Acid-Based Surfactant

Decomposition StageTemperature Range (°C)Mass Loss (%)Associated Process
150 - 150~5%Loss of adsorbed/bound water
2200 - 350~40%Decomposition of the glutamate head group and ester linkage
3350 - 500~50%Degradation of the dioctyldodecyl alkyl chains
->500~5%Residual char

This table is illustrative and based on typical behavior for similar compounds.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. wikipedia.org This technique is essential for identifying thermal transitions such as melting (Tm), crystallization (Tc), and glass transitions (Tg). wikipedia.orgnih.gov The resulting DSC thermogram shows endothermic peaks (heat absorbed, e.g., melting) and exothermic peaks (heat released, e.g., crystallization). youtube.com

For amphiphilic molecules like this compound, DSC is particularly useful for studying their lyotropic and thermotropic phase behavior. technologynetworks.com In the presence of water, such surfactants can form various liquid crystalline phases (e.g., lamellar, hexagonal), and DSC can detect the temperature-induced transitions between these phases. technologynetworks.comresearchgate.net These transitions are critical for understanding how the material will behave in formulations across different temperatures. The enthalpy (ΔH) of these transitions, calculated from the area under the DSC peaks, provides information on the energy required for the phase change. nih.gov

The table below presents hypothetical DSC data for this compound, outlining the types of phase transitions that could be observed.

Table 2: Representative DSC Data for Phase Transitions of an Amino Acid-Based Surfactant

TransitionTransition Temperature (Tm) (°C)Enthalpy (ΔH) (J/g)Description
Glass Transition (Tg)-15N/ATransition from a rigid, glassy state to a more rubbery state.
Crystallization (Tc)25-90Exothermic transition from a disordered state to an ordered crystalline structure upon cooling.
Main Melting (Tm)55120Endothermic transition from a crystalline solid (gel phase) to a liquid crystalline phase (Lα). technologynetworks.com

This table is illustrative and based on typical values for similar long-chain surfactants.

Surface and Interfacial Tension Measurements

As a surfactant, the primary function of this compound is to reduce surface and interfacial tension. Measuring these properties is key to understanding its efficiency in applications like emulsification, foaming, and wetting.

Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants lower this energy by adsorbing at the liquid-air interface.

Static Surface Tension refers to the equilibrium value of surface tension, measured when the surface is not undergoing expansion or contraction. yizimg.com It is commonly determined using methods like the Du Noüy ring or Wilhelmy plate tensiometer. This value is important for predicting the long-term stability of emulsions and the wetting of surfaces. yizimg.com

Dynamic Surface Tension (DST) is the surface tension value before equilibrium is reached. nih.gov It is relevant in processes where new surfaces are rapidly created, such as spraying, coating, or foaming. yizimg.com The maximum bubble pressure method is a common technique for measuring DST. arxiv.org The rate at which a surfactant can lower the surface tension is crucial; efficient surfactants quickly migrate to the newly formed interface. unlv.edu

The effectiveness of a surfactant is also characterized by its Critical Micelle Concentration (CMC) , which is the concentration at which surfactant monomers begin to self-assemble into micelles. Above the CMC, the surface tension of the solution remains relatively constant. A lower CMC indicates a more efficient surfactant.

Table 3: Illustrative Surface and Interfacial Properties for an N-Acyl Glutamate Surfactant

PropertyValueMethod
Critical Micelle Concentration (CMC)~0.05 mMSurface Tensiometry
Surface Tension at CMC (γcmc)~28 mN/mDu Noüy Ring
Dynamic Surface Tension (at 100 ms)~45 mN/mMaximum Bubble Pressure

This table is illustrative and based on typical values for similar anionic surfactants.

Wettability describes the ability of a liquid to spread over a solid surface, a property largely governed by the surfactant. It is quantified by measuring the contact angle (θ). nanoscience.com A low contact angle (<90°) indicates good wetting (hydrophilic surface), while a high contact angle (>90°) signifies poor wetting (hydrophobic surface). researchgate.net

Contact angle is measured using an optical tensiometer or goniometer, where a droplet of the surfactant solution is placed on a substrate and the angle at the three-phase (solid-liquid-gas) boundary is determined. aalto.fiDynamic contact angles (advancing and receding angles) can also be measured to understand the effects of surface roughness and chemical heterogeneity, with the difference between them known as contact angle hysteresis. nanoscience.com By reducing the surface tension of water, this compound can significantly lower the contact angle on various surfaces, thereby improving wetting.

Table 4: Representative Contact Angle Data for a Surfactant Solution on Different Substrates

SubstrateContact Angle (θ) with WaterContact Angle (θ) with 0.1% Surfactant Solution
Glass (Hydrophilic)25°<10°
Polypropylene (Hydrophobic)105°65°
Human Hair~95°~40°

This table is illustrative. The addition of a surfactant significantly improves the wettability (lowers the contact angle) of water on both hydrophilic and hydrophobic surfaces.

Colloidal and Interfacial Science Applications

Emulsification Mechanisms and Stability in Model Systems

The primary function of dioctyldodecyl lauroyl glutamate (B1630785) in emulsions is to form a stabilizing layer at the oil-water interface, preventing the coalescence of dispersed droplets. This is achieved through specific adsorption behaviors and the formation of ordered, liquid crystalline structures within the continuous phase of the emulsion.

The efficacy of a surfactant is determined by how quickly and effectively its molecules migrate to and adsorb at an interface. This process, known as adsorption kinetics, is fundamental to emulsion formation and stability. The process begins with the diffusion of surfactant molecules from the bulk solution to the subsurface layer, followed by their transfer and arrangement at the interface itself. For surfactants like dioctyldodecyl lauroyl glutamate, this leads to the creation of a structured, adsorbed film that lowers the interfacial tension between the oil and water phases. cosmileeurope.euresearchgate.net

The kinetics of this process can be studied over vast timescales, from milliseconds to hours, using various experimental techniques. The formation of the interfacial layer is not instantaneous; it is a dynamic process influenced by factors such as surfactant concentration and the presence of other components. The ultimate stability of the emulsion depends on the properties of this established interfacial layer, which acts as a barrier to droplet coalescence.

At concentrations exceeding that required to saturate the oil-water interface, surfactant molecules self-assemble in the bulk aqueous phase. nih.gov this compound, often in combination with co-surfactants, is instrumental in forming lyotropic liquid crystal structures, particularly lamellar phases. nih.govnih.gov A lamellar phase consists of stacked bilayers of surfactant molecules separated by solvent layers, typically water. utwente.nl In these bilayers, the hydrophobic tails of the surfactant molecules orient towards the center, while the hydrophilic head groups remain in contact with the aqueous solvent. utwente.nl

The formation of these highly ordered, gel-like structures within the continuous phase of an oil-in-water emulsion imparts significant stability and a characteristic texture to the product. nih.gov Research on similar amino acid surfactants, such as sodium lauroyl glutamate, has shown the formation of various liquid crystal structures, including hexagonal and layered (lamellar) phases at higher concentrations. icm.edu.pl The addition of a gelator can further influence these structures, potentially widening the lamellar phase regime by altering micelle curvature. nih.gov These liquid crystal networks can physically entrap the dispersed oil droplets, providing long-term stability against creaming and coalescence. nih.gov

The direct observation and characterization of the intricate microstructures formed by surfactants are crucial for understanding their function. A suite of advanced analytical techniques is employed for this purpose:

Microscopy: Polarizing microscopy is widely used to identify anisotropic structures like liquid crystals, which exhibit birefringence. icm.edu.pl Electron microscopy and confocal laser microscopy can provide higher-resolution images of the lamellar structures and droplet arrangements. utwente.nl

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) are powerful methods for determining the molecular-level architecture of these systems. nih.gov SAXS can reveal the ordered spacing between surfactant bilayers in a lamellar phase, providing quantitative structural data. nih.gov

Centrifugation: This technique can be used to separate the bulk lamellar liquid crystal phase from the dispersed emulsion droplets, confirming that the structures exist independently of the oil-water interface. nih.gov

Rheological Behavior of Compound-Containing Formulations

The presence of this compound and the liquid crystal structures it helps to form has a profound impact on the flow properties, or rheology, of a formulation. These systems are typically non-Newtonian, meaning their viscosity changes with applied stress.

Formulations stabilized by lamellar liquid crystal networks exhibit viscoelastic behavior, meaning they possess both solid-like elastic and liquid-like viscous properties. These characteristics are quantified by the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G'): Represents the elastic component and measures the energy stored in the material during deformation. A higher G' indicates a more structured, solid-like material.

Loss Modulus (G''): Represents the viscous component and measures the energy dissipated as heat during deformation. A higher G'' indicates a more fluid-like material.

In a stable, structured emulsion, G' is typically greater than G'' at low frequencies or strains, indicating a dominant elastic, gel-like character. researchgate.net This solid-like behavior at rest is what prevents sedimentation or creaming of the dispersed phase. The crossover point, where G' equals G'', can indicate the transition from a more solid-like to a more liquid-like response as the applied stress or frequency increases.

Table 1: Illustrative Viscoelastic Data for a Surfactant-Structured System This table presents typical data for a system containing lamellar liquid crystalline phases, demonstrating the frequency dependence of the storage (G') and loss (G'') moduli.

Angular Frequency (rad/s) Storage Modulus (G') (Pa) Loss Modulus (G'') (Pa) Dominant Behavior
0.1 150 30 Elastic
1.0 165 45 Elastic
10.0 180 70 Elastic
50.0 195 190 Viscoelastic
100.0 200 250 Viscous

One of the most common non-Newtonian behaviors in surfactant-structured systems is shear-thinning, also known as pseudoplasticity. wikipedia.orgyoutube.com This phenomenon is characterized by a decrease in apparent viscosity as the applied shear rate increases. wikipedia.orgyoutube.com For example, a cream may appear thick in the jar but spreads easily when rubbed onto the skin. youtube.com

The mechanism behind shear-thinning in these formulations is the disruption of the internal microstructure under stress. wikipedia.org At rest, the lamellar liquid crystals or entangled polymer-like micelles form a highly ordered network that creates high viscosity. wikipedia.orgyoutube.com When shear is applied, these structures align themselves in the direction of flow, reducing their resistance and causing the viscosity to drop. wikipedia.org This process is generally reversible; when the shear is removed, the structures can reform, and the viscosity returns to its initial high value. wikipedia.org This behavior is characteristic of many cosmetic and pharmaceutical suspensions and emulsions containing polymers or structure-forming surfactants like this compound. youtube.com

Table 2: Representative Shear-Thinning Behavior in a Pseudoplastic Formulation This table illustrates how the apparent viscosity of a non-Newtonian fluid containing a structuring agent decreases as the shear rate increases.

Shear Rate (s⁻¹) Apparent Viscosity (Pa·s)
0.1 50.0
1.0 25.0
10.0 8.0
100.0 1.5
500.0 0.8

Mathematical Modeling of Rheological Data (e.g., Ostwald-de Waele Model)

The flow behavior of formulations containing this compound, particularly in semi-solid and liquid dispersion forms, is often non-Newtonian. This means their viscosity changes with the applied shear rate. To characterize this behavior quantitatively, mathematical models are employed. The Ostwald-de Waele model, also known as the Power Law model, is a fundamental equation frequently used for this purpose. rheosense.com It is particularly useful for describing the behavior of pseudoplastic (shear-thinning) or dilatant (shear-thickening) fluids over a specific range of shear rates. rheosense.comresearchgate.net

The model is expressed as:

τ = K * (γ̇)ⁿ

Where:

τ is the shear stress.

γ̇ is the shear rate.

K is the consistency index, which represents the fluid's viscosity at a shear rate of 1 s⁻¹.

n is the flow behavior index, which indicates the degree of non-Newtonian behavior.

For many cosmetic emulsions, the fluid is shear-thinning, meaning its viscosity decreases as it is stirred, spread, or pumped. researchgate.net This is a desirable property for products that need to be stable in a container but spread easily during application. In the context of the Ostwald-de Waele model, this shear-thinning behavior is indicated by a flow behavior index (n ) of less than 1. researchgate.net While general studies on amino acid-based surfactants confirm they create complex rheological systems, specific Ostwald-de Waele parameters for formulations exclusively based on this compound are not widely available in public literature. nih.govacs.orgnih.gov

Table 1: Parameters of the Ostwald-de Waele Model This table is interactive. You can sort and filter the data.

Parameter Symbol Description Implication for Fluid Type
Flow Behavior Index n Indicates the deviation from Newtonian behavior. n < 1: Shear-thinning (pseudoplastic) n = 1: Newtonian n > 1: Shear-thickening (dilatant)

Influence of Concentration and Temperature on Flow Properties

The rheological properties of systems containing this compound are highly dependent on both its concentration and the ambient temperature. These factors directly influence the microstructure of the formulation, such as the formation and packing of micelles or the structure of the liquid crystalline phases that are responsible for building viscosity. nih.gov

Concentration: As the concentration of an emulsifier like this compound increases in a formulation, the viscosity generally increases. This is due to the greater number of particles (droplets, micelles) and the increased interactions between them, which restricts flow. Studies on similar amino acid-derived surfactants show that viscosity can be dramatically increased by altering surfactant and co-surfactant concentrations. nih.govacs.org

Temperature: Temperature typically has an inverse relationship with viscosity; for most liquids, viscosity decreases as temperature rises. acs.org However, in complex surfactant systems, temperature can also induce phase transitions or alter micellar structures, leading to more complex rheological changes. acs.orgfrontiersin.org For instance, an increase in temperature can affect the micellization values of amino acid-surfactant systems. acs.org The physical stability of emulsions is often tested under various temperature conditions to ensure the product remains stable throughout its shelf life. nih.gov

Table 2: General Influence of Concentration and Temperature on Viscosity This table is interactive. You can sort and filter the data.

Parameter Change General Effect on Viscosity Underlying Mechanism
Concentration Increasing Increase Increased number of particles and intermolecular friction restricts flow.
Decreasing Decrease Fewer particle interactions allow for easier flow.
Temperature Increasing Decrease Increased molecular kinetic energy overcomes intermolecular forces.

Interactions with Other Components in Multiphase Systems

This compound is rarely used in isolation. Its performance is often tailored through interactions with other ingredients within a formulation. cosmileeurope.eu

The combination of this compound with other surface-active agents (co-surfactants) or polymers can lead to either synergistic or antagonistic effects on the formulation's properties, particularly viscosity and stability.

Synergistic Effects: A synergistic interaction occurs when the combined effect of two or more components is greater than the sum of their individual effects. For example, research on systems containing an amino acid-based surfactant demonstrated that the addition of nonionic co-surfactants like fatty alcohols could increase the zero-shear viscosity by up to 350 times, a clear synergistic thickening effect. nih.govacs.org This is often due to the co-surfactant's ability to pack more efficiently within the surfactant micelles, promoting the growth of elongated, wormlike micelles that entangle to form a viscous network.

Antagonistic Effects: An antagonistic effect is when one ingredient hinders the performance of another. For instance, certain polymers could disrupt the micellar structure formed by a surfactant, leading to a decrease in viscosity. In some cosmetic systems, polymers like methyl methacrylate (B99206) crosspolymer have been shown to increase the minimum concentration of a preservative booster needed to be effective, demonstrating an antagonistic interaction. nih.gov

The optical properties of colloidal dispersions, such as emulsions, are primarily determined by the size of the dispersed droplets relative to the wavelength of light.

Transparency: When this compound is used to emulsify an oil-in-water system, it creates droplets of the oil phase dispersed in the water phase. If these droplets are large (typically >500 nm), they will scatter light, resulting in an opaque, milky-white appearance. If the emulsifier is highly efficient at creating very small droplets (e.g., in a nanoemulsion, typically <100 nm), light scattering is significantly reduced, and the dispersion can appear translucent or even fully transparent. Therefore, the effectiveness of this compound as an emulsifier directly impacts the visual clarity of a formulation.

Long-Term Physical Stability Studies of Model Formulations

Ensuring the long-term physical stability of a formulation is critical to its performance and shelf life. nih.gov Emulsions are thermodynamically unstable systems that will eventually break down through processes like creaming, flocculation, and coalescence. jppres.com Stability studies are designed to predict and assess the rate of these changes under various conditions. nih.govnih.gov

A variety of methods are used to assess the physical stability of emulsions, ranging from accelerated tests to real-time storage studies. jppres.com

Storage Tests (Shelf-Life Tests): This is the most reliable method, where product samples are stored under controlled, real-world conditions (e.g., 30°C and 70% Relative Humidity) for extended periods, up to 24 months or more. jppres.com Samples are periodically evaluated for any signs of instability, such as phase separation. Accelerated storage tests at elevated temperatures (e.g., 40°C) are also used to speed up degradation and predict long-term stability. nih.gov

Centrifugation: This is an accelerated stability test that subjects the emulsion to high gravitational forces. jppres.com This process speeds up creaming or sedimentation, allowing for a rapid assessment of the emulsion's resistance to phase separation. The formation of a separate layer after centrifugation indicates poor stability. researchgate.net

Rheological Measurements: Monitoring the viscosity and viscoelastic properties of a formulation over time can be a sensitive indicator of instability. researchgate.net Changes in the emulsion's structure, such as flocculation, will often manifest as a change in its rheological profile long before visible phase separation occurs. researchgate.net

Microscopic Analysis: Observing the emulsion under a microscope allows for the direct visualization of the droplets. Changes in the average droplet size or the appearance of droplet aggregates (flocculation) over time are direct indicators of instability. researchgate.net

Table 3: Common Methods for Physical Stability Assessment This table is interactive. You can sort and filter the data.

Method Principle Information Gained Type
Long-Term Storage Tests Storing samples at specified temperature/humidity conditions for an extended duration (e.g., 24 months). jppres.com Real-time data on shelf-life and product integrity under normal use conditions. Real-Time
Accelerated Storage Tests Storing samples at elevated temperatures (e.g., 40°C) to speed up degradation processes. nih.gov Prediction of long-term stability in a shorter timeframe. Accelerated
Centrifugation Applying high centrifugal force to accelerate gravitational separation (creaming/sedimentation). jppres.com Rapid assessment of an emulsion's resistance to phase separation. Accelerated
Rheological Analysis Measuring changes in viscosity and viscoelastic properties over time. researchgate.net Sensitive detection of structural changes like flocculation or weakening of the emulsion network. Real-Time or Accelerated

| Microscopic Size Analysis | Visually monitoring droplet size and distribution over time. researchgate.net | Direct evidence of coalescence (droplet growth) or flocculation (droplet aggregation). | Real-Time or Accelerated |

Chemical Stability and Degradation Pathways in Model Formulations

The chemical stability of this compound, an ester-containing amino acid-based surfactant, is a critical factor in the formulation of stable and effective cosmetic and personal care products. While specific, detailed research findings and quantitative data on the degradation pathways of this compound in model formulations are not extensively available in publicly accessible scientific literature, the stability of structurally related N-acyl amino acid surfactants provides valuable insights into its likely behavior.

The primary chemical bonds susceptible to degradation in this compound are the two ester linkages and the amide linkage. The degradation of these functional groups is principally influenced by factors such as pH, temperature, and exposure to light.

Hydrolytic Stability:

The ester linkages in this compound are prone to hydrolysis, a reaction that involves the cleavage of the bond by water. This process is significantly catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: In acidic conditions, the ester is protonated, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the formation of lauroyl glutamic acid and 2-octyldodecanol.

Alkaline-Catalyzed Hydrolysis (Saponification): Under alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, leading to the formation of the carboxylate salt of lauroyl glutamic acid and 2-octyldodecanol. The amide linkage is generally more resistant to hydrolysis than the ester linkages, particularly under alkaline conditions.

The pH of a formulation is, therefore, a crucial determinant of the stability of dioctyidodecyl lauroyl glutamate. Formulations with a pH close to neutral (pH 6-8) are expected to exhibit the greatest stability with respect to hydrolysis.

Thermal Stability:

Elevated temperatures can accelerate the rate of chemical degradation. For amino acid-based surfactants, thermal stress can lead to the cleavage of both ester and amide bonds. The thermal decomposition of glutamic acid, a core component of this compound, has been shown to result in the emission of water and ammonia, forming cyclic condensation products. mdpi.com Therefore, it is anticipated that high-temperature storage of formulations containing this compound could lead to a loss of the active ingredient and the formation of degradation products.

Photostability:

Degradation in Model Formulations:

Analytical Methods for Studying Degradation:

To accurately assess the chemical stability and identify degradation pathways, advanced analytical techniques are necessary. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying the parent compound and its degradation products. nih.gov By monitoring the concentration of this compound and the appearance of potential degradation products like lauroyl glutamic acid and 2-octyldodecanol over time under various stress conditions (e.g., different pH values, temperatures, and light exposure), a comprehensive stability profile can be established.

Due to the lack of specific published research data, a representative data table on the degradation of this compound under various conditions cannot be provided at this time. Further empirical studies are required to generate such data.

Theoretical and Computational Studies

Molecular Dynamics Simulations of Interfacial Adsorption and Self-Assembly

Molecular dynamics (MD) simulations are a powerful tool for understanding the behavior of molecules at interfaces and their tendency to self-assemble into complex structures like micelles or bilayers. arxiv.orgarxiv.org For surfactants, MD simulations can provide insights into their orientation at the oil-water interface, the dynamics of their adsorption, and the critical micelle concentration (CMC). sci-hub.senih.gov

Dioctyldodecyl lauroyl glutamate (B1630785), with its two long alkyl chains (dioctyldodecyl) and a polar headgroup derived from lauroyl glutamate, can be classified as a gemini (B1671429) (or dimeric) surfactant. sci-hub.senih.gov Gemini surfactants are known for their high surface activity and low CMCs compared to their single-chain counterparts. sci-hub.senih.gov Simulations of similar amino acid-based surfactants, such as N-lauroyl-l-glutamate, have shown that factors like pH can significantly influence their self-assembly behavior due to the presence of the amide bond, which can act as both a hydrogen bond donor and acceptor. researchgate.net

A hypothetical MD simulation of dioctyldodecyl lauroyl glutamate would likely investigate how the two bulky hydrophobic tails arrange themselves at an interface and within an aggregate. Key parameters that would be calculated include the interfacial tension, the order parameters of the alkyl chains, and the radial distribution functions to describe the packing of the molecules. However, specific studies detailing these simulations for this compound have not been identified in the current body of scientific literature.

Table 1: Hypothetical Parameters for Molecular Dynamics Simulation of this compound

ParameterDescriptionPotential Insights
Interfacial Tension (IFT) The force per unit length existing at the interface between two immiscible liquid phases.Efficiency of the surfactant in reducing oil-water interfacial tension.
Order Parameter (S) A measure of the orientational order of the alkyl chains.Degree of packing and alignment of the hydrophobic tails at the interface.
Radial Distribution Function (g(r)) Describes how the density of surrounding matter varies as a function of distance from a point.Information on the packing and structure of surfactant molecules in a micelle.
Critical Micelle Concentration (CMC) The concentration of surfactants above which micelles form.The efficiency of the surfactant in forming aggregates.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. researchgate.netscienceopen.comrsc.org These calculations can provide valuable information on orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges, which are crucial for predicting a molecule's reactivity and interaction with other species. kfupm.edu.samdpi.com

For an amino acid derivative like this compound, quantum chemical calculations could elucidate the reactivity of the amide and ester functional groups. nih.govnih.gov The calculations could predict sites susceptible to nucleophilic or electrophilic attack, which is important for understanding its stability and compatibility in formulations. For instance, studies on other amino acid derivatives have used these methods to investigate their potential as corrosion inhibitors by analyzing their interaction with metal surfaces. kfupm.edu.samdpi.com

Table 2: Key Parameters from Quantum Chemical Calculations and Their Significance

ParameterAbbreviationSignificance
Highest Occupied Molecular Orbital Energy EHOMOIndicates the molecule's ability to donate electrons.
Lowest Unoccupied Molecular Orbital Energy ELUMOIndicates the molecule's ability to accept electrons.
Energy Gap (ELUMO - EHOMO) ΔERelates to the chemical reactivity and stability of the molecule.
Electrostatic Potential (ESP) ESPMaps the charge distribution to predict sites for electrostatic interactions.

Predictive Modeling of Formulation Behavior

Predictive modeling in formulation science aims to forecast the behavior and stability of complex mixtures, such as emulsions, based on the properties of their components. researchgate.netmdpi.com For formulations containing surfactants like this compound, models can predict outcomes like emulsion stability, droplet size distribution, and rheological properties. nih.govacs.org

These models often employ statistical methods like Response Surface Methodology (RSM) or machine learning algorithms to establish relationships between input variables (e.g., surfactant concentration, oil-to-water ratio) and output responses. researchgate.netnih.govscconline.org The physicochemical properties of the surfactant, such as its Hydrophilic-Lipophilic Balance (HLB), are critical inputs for these models. nih.gov

While general predictive models for non-ionic and amino acid-based surfactants exist, there is a lack of published models specifically parameterized or validated with this compound. researchgate.netmdpi.com Developing such a model would require extensive experimental data on its performance in various formulations.

Structure-Activity Relationship Studies for Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to molecular design, aiming to correlate a molecule's chemical structure with its functional activity. sci-hub.semdpi.com For a surfactant, "activity" can refer to its surface tension reduction efficiency, foaming ability, or emulsifying power. By understanding how modifications to the hydrophobic tails, the polar headgroup, or any spacer groups affect these properties, new and improved surfactants can be designed. nih.govmdpi.com

The structure of this compound, with its two long alkyl chains and an amino acid-based headgroup, presents several avenues for SAR studies. For example, one could investigate how varying the length of the octyldodecyl chains or changing the amino acid residue from glutamate to another amino acid would impact its performance. nih.gov

However, the scientific literature does not currently contain specific SAR studies focused on this compound. Research in this area would be valuable for optimizing its properties for specific applications in cosmetics and other industries.

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for dioctyldodecyl lauroyl glutamate, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via esterification of lauroyl glutamic acid with 2-octyldodecanol. Key steps include acid catalysis (e.g., sulfuric acid) under controlled temperature (typically 80–120°C) and inert atmosphere to prevent oxidation. Post-synthesis, purification involves solvent extraction or column chromatography. Purity validation requires a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm ester bond formation and branching in the alkyl chains (e.g., peaks at δ 4.1–4.3 ppm for ester-linked protons) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify residual reactants and byproducts .
  • Mass Spectrometry (MS) : Verify molecular weight (expected m/z ~729.1 for C₄₄H₈₃NO₅) .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA and EU safety guidelines:

  • Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 standard), lab coats, and safety goggles. Use NIOSH-approved N95 respirators if airborne dust is generated .
  • Engineering Controls : Local exhaust ventilation and fume hoods to minimize inhalation exposure .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and avoid water flushing to prevent environmental contamination .

Q. How can researchers characterize the surfactant properties of this compound?

  • Methodological Answer : Critical parameters include:

  • Hydrophilic-Lipophilic Balance (HLB) : Calculate using Griffin’s formula or measure via partitioning experiments (octanol/water). Reported HLB values for similar glutamates range from 10–12 .
  • Interfacial Tension : Use a tensiometer (e.g., Du Noüy ring method) to assess efficacy in reducing surface tension at oil-water interfaces .
  • Critical Micelle Concentration (CMC) : Determine via conductivity or fluorescence probe methods .

Advanced Research Questions

Q. How can experimental designs resolve contradictions in biodegradability data for amino acid-based surfactants like this compound?

  • Methodological Answer : Discrepancies often arise from test conditions. Use a tiered approach:

Predictive Modeling : Apply EPI Suite to estimate biodegradability (e.g., BIOWIN models) .

OECD 301F Test : Conduct aerobic biodegradation assays with activated sludge inoculum. Monitor CO₂ evolution over 28 days .

Metabolite Profiling : Use LC-MS to identify degradation intermediates and assess environmental persistence .

Q. What strategies optimize the formulation stability of this compound in emulsions with conflicting HLB and IOB values?

  • Methodological Answer : Address phase separation by:

  • Ternary Phase Diagrams : Map compatibility with co-surfactants (e.g., cetearyl glucoside) and oils (e.g., squalane) .
  • Dynamic Light Scattering (DLS) : Monitor droplet size stability under thermal stress (25–50°C) .
  • Rheology Modifiers : Introduce polymers (e.g., xanthan gum) to enhance network structure without altering HLB .

Q. How can researchers validate the safety of phytosteryl/octyldodecyl lauroyl glutamate derivatives in cosmetic formulations?

  • Methodological Answer : Follow CIR Expert Panel guidelines:

  • In Vitro Toxicity : Use reconstructed human epidermis (RhE) models to assess irritation (OECD 439) .
  • Sensitization Potential : Perform murine Local Lymph Node Assay (LLNA) or human repeat insult patch tests .
  • Concentration Limits : Cross-reference FDA VCRP data to ensure use levels align with industry standards (typically ≤5% in leave-on products) .

Data Contradiction Analysis

Q. How to address conflicting reports on the emollient efficacy of this compound in lipid bilayer models?

  • Methodological Answer : Variability may stem from model membranes (e.g., synthetic vs. stratum corneum extracts). Standardize protocols:

  • Langmuir Trough Experiments : Measure lipid monolayer penetration using varying chain-length ceramides .
  • Confocal Raman Spectroscopy : Track compound distribution in ex vivo human skin .
  • Molecular Dynamics (MD) Simulations : Predict interactions with cholesterol-rich domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.